8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone
Description
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone (CAS: 73384-70-0, molecular formula: C₁₀H₄Br₃NO₃) is a halogenated naphthoquinone derivative characterized by amino (-NH₂), hydroxyl (-OH), and bromo (-Br) substituents at positions 8, 5, and 2/3/6, respectively .
Properties
CAS No. |
73384-70-0 |
|---|---|
Molecular Formula |
C10H4Br3NO3 |
Molecular Weight |
425.85 g/mol |
IUPAC Name |
8-amino-2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4Br3NO3/c11-2-1-3(14)4-5(8(2)15)10(17)7(13)6(12)9(4)16/h1,15H,14H2 |
InChI Key |
JYQCNZRDPHBDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Br)O)C(=O)C(=C(C2=O)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a suitable solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have diverse applications in chemical synthesis and biological studies .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthoquinone derivatives, including 8-amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone. This compound has shown promising results in inhibiting cancer cell proliferation.
-
Mechanism of Action :
- The compound induces autophagy in cancer cells, which is a process that can lead to cell death. It promotes the recycling of epidermal growth factor receptor (EGFR) and activates related signaling pathways .
- Molecular docking studies suggest that the compound interacts with EGFR tyrosine kinase, forming hydrogen bonds that may alter the receptor's activity and contribute to its anticancer effects .
- Cell Line Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Naphthoquinones have been shown to possess antifungal and antibacterial activities. The structural modifications in derivatives can enhance these effects, making them suitable candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in Molecules reported the synthesis of various naphthoquinone derivatives and their anticancer activities. The study found that specific modifications to the naphthoquinone structure significantly affected their potency against different cancer types. The findings indicated that substituents like propylamine and butylamine enhanced bioactivity against A549 cells .
Case Study 2: Antimicrobial Potential
Research conducted on amino naphthoquinones has shown their effectiveness against several bacterial strains. The study highlighted the importance of structural characteristics in determining the antimicrobial efficacy of these compounds. The findings suggest that further exploration of naphthoquinone derivatives could lead to new treatments for resistant bacterial infections .
Comparative Analysis of Naphthoquinone Derivatives
The following table summarizes the biological activities of selected naphthoquinone derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |
|---|---|---|---|
| 8-Amino-2,3,6-Tribromo-5-Hydroxy | 6.15 µM (A549) | Moderate | Induces autophagy; interacts with EGFR |
| 5-Amino-8-Hydroxy-1,4-Naphthoquinone | 10 µM (various lines) | High | Effective against multiple cancer types |
| Juglone Derivatives | Varies | High | Potential dual-action agent |
Mechanism of Action
The mechanism of action of 8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. It can generate reactive oxygen species (ROS) leading to oxidative stress, which can induce apoptosis in cancer cells. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity . Key molecular targets include mitochondrial enzymes and transcription factors involved in oxidative phosphorylation and apoptosis .
Comparison with Similar Compounds
Bromination and Antimicrobial Activity
- However, excessive bromination may reduce solubility or increase off-target toxicity.
Amino and Hydroxy Group Positioning
- Amino groups at position 8 (target compound) vs. 5 (5-amino-8-hydroxy derivative) may alter hydrogen-bonding interactions with microbial enzymes or DNA, influencing antimicrobial efficacy .
- Hydroxy groups at position 5 (target compound) are critical for redox activity, as seen in juglone (5-OH) and plumbagin (5-OH), which generate reactive oxygen species (ROS) to exert cytotoxicity .
Halogenation vs. Methyl/Aziridinyl Substituents
- Chlorine or bromine at positions 2/3 (e.g., 2-amino-3-chloro-1,4-naphthoquinone) improves electrophilicity, enhancing covalent binding to cysteine residues in enzymes like SARS-CoV-2 3CLpro . In contrast, methyl or aziridinyl groups (e.g., plumbagin, compound 2-aziridinyl-5-hydroxy) enhance selectivity for cancer cells by exploiting overexpression of NQO1 .
Antimicrobial Activity
- 5-Amino-8-hydroxy-1,4-naphthoquinone exhibits bacteriostatic effects against Staphylococcus spp. (EC₅₀: 8 µg/ml), while brominated analogs like the target compound may show enhanced Gram-positive activity due to increased membrane penetration .
Anticancer Mechanisms
- Plumbagin and 2-aziridinyl-5-hydroxy-1,4-naphthoquinone induce apoptosis via ROS-mediated pathways and NQO1 bioactivation, respectively . The target compound’s bromine atoms could amplify oxidative stress but require evaluation for selectivity.
Enzyme Inhibition
Toxicity Considerations
- 2-Hydroxy-1,4-naphthoquinone shows low cytotoxicity (IC₅₀ > 100 µM in HL-7702 cells) due to poor lipophilicity .
Biological Activity
8-Amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone (CAS No. 73384-70-0) is a complex organic compound belonging to the naphthoquinone family. Its unique structure, featuring multiple bromine and hydroxyl substituents, enhances its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties supported by recent research findings.
Chemical Structure and Properties
The molecular formula of 8-amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone is with a molecular weight of 425.85 g/mol. The compound's structure includes:
- Amino group at position 8
- Hydroxyl group at position 5
- Bromine atoms at positions 2, 3, and 6
These functional groups contribute to its reactivity and potential interactions in biological systems.
Antimicrobial Activity
Research indicates that naphthoquinone derivatives exhibit significant antimicrobial properties. For example:
- A study highlighted that compounds similar to 8-amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone showed activity against various pathogens including bacteria and fungi .
- Specific derivatives have been documented to inhibit the growth of Trypanosoma cruzi, affecting its respiratory and carbohydrate cycles .
Antitumor Activity
The antitumor effects of naphthoquinones are well-documented:
- In vitro studies demonstrated that derivatives of naphthoquinones can induce apoptosis in cancer cells. For instance, one study found that certain naphthoquinone derivatives increased apoptotic cell numbers significantly compared to untreated controls .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-Amino-2,3,6-Tribromo-NQ | A549 | <20 | Induction of apoptosis |
| Derivative X | HepG2 | <10 | Autophagy modulation |
| Derivative Y | K562 | <15 | ROS generation |
This table summarizes some findings related to the cytotoxic effects observed in various cancer cell lines.
The mechanisms through which 8-amino-2,3,6-tribromo-5-hydroxy-1,4-naphthoquinone exerts its biological effects include:
- Redox Cycling : The compound may participate in redox cycling due to its electron-rich functional groups, generating reactive oxygen species (ROS) that can damage cellular components.
- Apoptosis Induction : Many studies have shown that naphthoquinones can trigger apoptotic pathways in cancer cells by modulating mitochondrial functions and activating caspases .
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cellular metabolism in pathogens like Plasmodium falciparum, impacting their survival .
Case Studies
Several case studies have been conducted to evaluate the biological activity of naphthoquinones:
- Study on Antileishmanial Activity : Ali et al. evaluated various naphthoquinones for their leishmanicidal activity. They found that compounds with specific hydroxylation patterns exhibited strong activity against Leishmania species .
- Cytotoxicity Assessment : A recent study assessed the cytotoxicity of several naphthoquinone derivatives against lung cancer cells (A549). The results indicated that compounds with amino substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .
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